Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZM 181037 is a small molecule drug initially developed by Zeneca Group Plc. It is known for its role as a potassium channel blocker, specifically targeting ATP-sensitive potassium channels (KATP). This compound has been studied for its potential therapeutic applications in cardiovascular diseases, including arrhythmias, heart failure, and hypertension .
Chemical Reactions Analysis
ZM 181037 primarily undergoes reactions typical of potassium channel blockers. It interacts with ATP-sensitive potassium channels, inhibiting their activity. Common reagents and conditions used in these reactions include cromakalim, which is used to stimulate the potassium channels, and ZM 181037 acts as an antagonist to this stimulation. The major products formed from these reactions are the inhibited states of the potassium channels, which affect various physiological processes .
Scientific Research Applications
ZM 181037 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and cardiovascular medicine. It has been characterized as a eukalemic diuretic, meaning it promotes the excretion of water without causing significant changes in potassium levels. This property makes it a valuable tool for studying the regulation of fluid balance and electrolyte homeostasis in the body. Additionally, its role as a potassium channel blocker has implications for research into the mechanisms of arrhythmias and other cardiovascular conditions .
Mechanism of Action
ZM 181037 exerts its effects by blocking ATP-sensitive potassium channels (KATP) in both vascular and nonvascular tissues. These channels play a crucial role in regulating cellular membrane potential and vascular tone. By inhibiting these channels, ZM 181037 prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This action affects various physiological processes, including muscle contraction and fluid balance. The lack of antihypertensive effect observed with ZM 181037 is attributed to its blocking activity on KATP in vascular tissues .
Comparison with Similar Compounds
ZM 181037 is similar to other potassium channel blockers such as glibenclamide and tolbutamide. it is unique in that it does not increase plasma glucose levels when administered orally, unlike glibenclamide and tolbutamide. This property makes ZM 181037 a valuable tool for studying the specific effects of potassium channel blockade without the confounding effects on glucose metabolism. Other similar compounds include cromakalim, which is used as a reference compound in studies involving potassium channel activity .
Properties
CAS No. |
138779-29-0 |
---|---|
Molecular Formula |
C24H34N2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H34N2O4/c1-16(26(5)6)24(28,18-10-8-9-11-21(18)30-15-22(25)27)19-14-17(23(2,3)4)12-13-20(19)29-7/h8-14,16,28H,15H2,1-7H3,(H2,25,27)/t16-,24-/m1/s1 |
InChI Key |
DLGGQRFVOGBFAX-VOIUYBSRSA-N |
Isomeric SMILES |
C[C@H]([C@@](C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C |
SMILES |
CC(C(C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2-(2-dimethylamino-1-hydroxy-1-(2-methoxy-5-(1,1-dimethylethyl)phenyl)propyl)phenoxy)acetamide ICI 181037 ICI-181,037 Zeneca ZM 181037 Zeneca ZM-181,037 Zeneca ZM-181037 Zeneca ZM181,037 ZM 181037 ZM-181037 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.